molecular formula C11H15NO B8621719 1H-Pyrrol-2-ylcyclohexyl ketone

1H-Pyrrol-2-ylcyclohexyl ketone

Cat. No.: B8621719
M. Wt: 177.24 g/mol
InChI Key: CNJQALBVIHWGTB-UHFFFAOYSA-N
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Description

1H-Pyrrol-2-ylcyclohexyl ketone is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a cyclohexyl ketone group. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, confers electron-rich properties, while the cyclohexyl ketone substituent introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

cyclohexyl(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h4,7-9,12H,1-3,5-6H2

InChI Key

CNJQALBVIHWGTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted 5-Hydroxy-1H-Pyrrol-2(5H)-ones

Compounds such as 1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) and 1-cyclohexyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (34) () share the pyrrol-2-one core but differ in substituents and functional groups. Key comparisons include:

Property 1H-Pyrrol-2-ylcyclohexyl Ketone (Target) Compound 32 Compound 34
Substituents Cyclohexyl ketone Benzyl, 3,4-dimethylphenyl Cyclohexyl, 4-nitrophenyl
Functional Groups Ketone Hydroxyl, ketone Hydroxyl, ketone, nitro
Biological Activity Not reported Antiestrogenic effects observed Antiestrogenic effects observed
Synthetic Route Likely via ketone coupling Microwave-assisted synthesis Microwave-assisted synthesis

2-Acetylpyrrole (1-(1H-Pyrrol-2-yl)ethan-1-one)

2-Acetylpyrrole () is a simpler analog with a methyl ketone group. Key differences include:

Property This compound 2-Acetylpyrrole
Molecular Weight ~207 g/mol (estimated) 109.12 g/mol
Substituent Size Cyclohexyl (bulky) Methyl (small)
Lipophilicity (LogP) Higher (predicted) Lower (LogP ≈ 1.2)
Occurrence Synthetic Natural (food sources)

The cyclohexyl group in the target compound may sterically hinder electrophilic substitution reactions compared to 2-acetylpyrrole. Additionally, its higher molecular weight and lipophilicity could make it more suitable for hydrophobic applications, such as drug delivery systems .

Cyclic Ketone Derivatives: cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

This compound (–5) features a fused cyclopentane-pyrrole system with a tert-butyl ester. Comparisons highlight:

Property This compound cis-tert-Butyl Derivative
Ketone Position Exocyclic Endocyclic (within fused ring)
Stability Prone to nucleophilic attack Stabilized by ester group
Toxicity Not reported Acute toxicity (oral LD50 > 2000 mg/kg)

The tert-butyl ester in the latter compound improves stability under basic conditions, whereas the target’s ketone may exhibit higher reactivity. Safety data for the tert-butyl derivative suggest low acute toxicity, but similar assessments for the target compound would require empirical testing .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Compounds 32–34 (microwave-assisted coupling or ketone alkylation) .
  • Thermal Properties : Unlike poly(aryl ether ketone) polymers (), small pyrrol-2-yl ketones are less thermally stable but more soluble in organic solvents.
  • Biological Potential: The antiestrogenic activity of hydroxylated analogs () suggests that modifying the ketone substituent could tune pharmacological profiles.

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